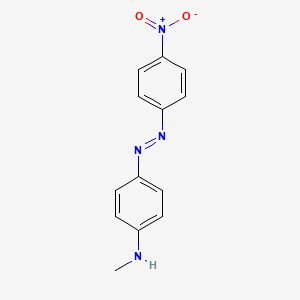

N-Methyl-4-((4-nitrophenyl)azo)benzeneamine

Description

Historical Context of Azo-Benzeneamine Derivatives

The discovery of azobenzene in 1834 by Eilhard Mitscherlich marked the inception of aryl azo compounds, which later became pivotal in dye chemistry. Early azo dyes, such as Chrysoidine (1876) and Oranges I–IV, were synthesized via diazotization and coupling reactions, establishing foundational methods for producing vivid colorants. N-Methyl-4-((4-nitrophenyl)azo)benzeneamine emerged as part of this lineage, leveraging the structural versatility of azo linkages to integrate functional groups like nitrophenyl and methylamine substituents. These modifications were driven by industrial demands for dyes with enhanced stability and solubility, particularly in textile applications.

The evolution of azo chemistry accelerated with the development of disazo dyes in the late 19th century, exemplified by Biebrich Scarlet and Resorcin Brown, which demonstrated the potential of multi-aryl azo systems. This compound represents a specialized derivative where strategic substitution optimizes electronic and steric properties for both industrial and research applications.

Significance of Nitrophenyl and Methyl Substituents in Aromatic Systems

The nitrophenyl group introduces strong electron-withdrawing effects, altering the compound’s electronic structure and redox behavior. This group enhances absorption in the visible spectrum (λ_max ≈ 488 nm in related compounds), making it suitable for dye applications. Concurrently, the N-methyl substituent on the aniline moiety improves solubility in organic solvents like dimethyl sulfoxide (DMSO) and reduces intermolecular hydrogen bonding, thereby stabilizing the molecule against aggregation.

The synergistic effects of these groups are evident in the compound’s synthesis:

- Diazotization : 4-Nitroaniline is converted to a diazonium salt under acidic conditions (HCl, NaNO₂, <5°C).

- Coupling : The diazonium salt reacts with N-methylaniline, forming the azo linkage (−N=N−) via electrophilic aromatic substitution.

Table 1: Key Reaction Conditions for Synthesis

| Step | Conditions | Role of Substituents |

|---|---|---|

| Diazotization | HCl, NaNO₂, 0–5°C | Nitro group stabilizes diazonium ion |

| Azo Coupling | pH 4–6, 10–20°C | Methyl group directs coupling para |

This two-step process highlights the nitro group’s role in facilitating diazonium salt formation and the methyl group’s influence on regioselectivity during coupling.

Current Research Landscape and Knowledge Gaps

Recent advances in azo compound synthesis emphasize green chemistry principles. Solvent-free methods using copper-palladium catalysts enable direct oxidative coupling of anilines, bypassing traditional diazotization steps. For this compound, such approaches could reduce waste and improve scalability.

Applications in biological research are emerging, with studies exploring its use as a photoresponsive ligand or redox probe. However, critical gaps persist:

- Environmental Impact : Despite its utility, the ecological fate of nitroaryl azo compounds remains understudied. Their persistence in aquatic systems and potential bioaccumulation warrant rigorous assessment.

- Stereoelectronic Tuning : Computational models predicting absorption maxima and redox potentials for nitrophenyl-azo derivatives are limited, hindering rational design.

Ongoing work aims to address these challenges through advanced spectroscopic characterization and lifecycle analysis, positioning this compound as a model system for sustainable azo chemistry innovation.

Properties

CAS No. |

31464-31-0 |

|---|---|

Molecular Formula |

C13H12N4O2 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-methyl-4-[(4-nitrophenyl)diazenyl]aniline |

InChI |

InChI=1S/C13H12N4O2/c1-14-10-2-4-11(5-3-10)15-16-12-6-8-13(9-7-12)17(18)19/h2-9,14H,1H3 |

InChI Key |

LBDBENXNLQAQKL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-((4-nitrophenyl)azo)benzeneamine typically involves the azo coupling reaction. This reaction is a process where a diazonium salt reacts with an aromatic amine. The general steps are as follows:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with N-methylaniline under alkaline conditions to form the azo compound.

The reaction conditions usually involve maintaining a low temperature (0-5°C) during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. Continuous flow synthesis methods are often employed to ensure consistent product quality and to handle the exothermic nature of the reactions .

Chemical Reactions Analysis

Types of Reactions

Reduction: N-Methyl-4-((4-nitrophenyl)azo)benzeneamine can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.

Oxidation: The compound can also undergo oxidation reactions, although these are less common. Oxidizing agents such as potassium permanganate can be used.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Reduction: The major product is N-Methyl-4-((4-aminophenyl)azo)benzeneamine.

Oxidation: The products depend on the extent of oxidation but can include nitroso derivatives.

Substitution: Products vary based on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antidiabetic Properties

Azo compounds, including N-Methyl-4-((4-nitrophenyl)azo)benzeneamine, have been extensively investigated for their potential as antimicrobial and antidiabetic agents. Research indicates that certain derivatives exhibit significant inhibitory effects against drug-resistant bacteria and enzymes related to diabetes. For instance, a study found that specific azo derivatives demonstrated non-competitive inhibition of α-amylase and α-glucosidase, with IC50 values ranging from 122 to 341 µg/mL . This suggests a promising role in managing diabetes and bacterial infections.

Case Study: Enzyme Inhibition

In a kinetic study, the compound was found to effectively inhibit the target enzyme's activity by binding to its active site reversibly. The results highlighted that modifications in the molecular structure of azo compounds could enhance their biological activity against various pathogens .

Analytical Chemistry Applications

Liquid Chromatography Techniques

This compound can be analyzed using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A study detailed a method utilizing a reverse-phase HPLC setup with acetonitrile, water, and phosphoric acid as the mobile phase. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Data Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile: Water: Phosphoric Acid |

| Column Type | Newcrom R1 HPLC column |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Environmental Applications

Ecotoxicological Assessments

The environmental impact of azo compounds, including this compound, has been evaluated due to their potential toxicity to aquatic organisms. A screening assessment indicated that certain azo dyes could be persistent and bioaccumulative in the environment, raising concerns about their ecological risks .

Case Study: Ecological Risk Assessment

A comprehensive assessment conducted under the Canadian Environmental Protection Act highlighted the persistence and inherent toxicity of azo compounds to non-human organisms. The findings emphasized the need for careful monitoring of these substances in commercial applications to mitigate ecological risks .

Mechanism of Action

The mechanism of action of N-Methyl-4-((4-nitrophenyl)azo)benzeneamine primarily involves its interaction with light and its ability to undergo reversible changes in structure. The compound can absorb light in the visible spectrum, leading to electronic transitions that result in its vivid color. In biological systems, it can interact with cellular components, potentially affecting cellular processes through its azo linkage and nitro group.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

- Electronic Effects: The nitro group (-NO₂) in this compound induces strong electron withdrawal, shifting absorption maxima (λₘₐₓ) to longer wavelengths compared to amino-substituted analogs like 4-Amino-4'-(dimethylamino)azobenzene .

Spectral and Stability Comparisons

- Tautomerism : Azo-hydrazone tautomerism is influenced by substituents. For example, 1-((4-nitrophenyl)diazenyl)-N-phenylnaphthalen-2-amine predominantly exists as the azo tautomer due to intramolecular hydrogen bonding, a behavior likely shared by this compound .

- NMR Shifts: The nitro group deshields adjacent protons, as observed in 4-Amino-4'-(dimethylamino)azobenzene (δ ~7.8–8.2 ppm for aromatic protons) .

Biological Activity

N-Methyl-4-((4-nitrophenyl)azo)benzeneamine, commonly referred to as an azo compound, has garnered significant attention in recent years due to its diverse biological activities. These compounds are characterized by their azo (-N=N-) functional group, which plays a crucial role in their reactivity and biological interactions. This article will delve into the biological activity of this specific compound, discussing its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Overview of Azo Compounds

Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. However, their biological significance extends beyond their aesthetic applications. The presence of electron-withdrawing groups such as nitro groups can enhance the biological activity of azo compounds by influencing their electronic properties and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that various azo compounds, including those with nitrophenyl substituents, showed significant activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be as low as 35 µM/mL for some derivatives .

Table 1: Antimicrobial Activity of Azo Compounds

| Compound Name | MIC (µM/mL) | Target Organism |

|---|---|---|

| This compound | 35 | E. coli |

| 4-Amino-3-nitrophenylazo | 25 | S. aureus |

| 4-Nitrophenylazo | 30 | P. aeruginosa |

The study emphasizes that the incorporation of halogen or nitro groups significantly enhances the antimicrobial efficacy of these compounds . The mechanism is believed to involve disruption of bacterial cell membranes due to the amphiphilic nature of these azo compounds.

Anticancer Activity

The anticancer potential of azo compounds has also been explored extensively. Various studies highlight that certain azo derivatives can induce apoptosis in cancer cells through multiple pathways, including the generation of reactive oxygen species (ROS) .

Case Study: Azo Compound-Induced Apoptosis

In a specific case study involving this compound, researchers observed a significant reduction in cell viability in human cancer cell lines when treated with the compound at concentrations ranging from 10 to 100 µM. The induction of apoptosis was confirmed through flow cytometry analysis, which showed an increase in Annexin V-positive cells upon treatment .

Antioxidant Activity

Azo compounds have also been recognized for their antioxidant properties. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases. In vitro studies have shown that this compound can effectively neutralize DPPH radicals, indicating strong antioxidant activity .

Table 2: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Assay Method |

|---|---|---|

| This compound | 25 | DPPH Scavenging |

| Ascorbic Acid | 20 | DPPH Scavenging |

| Trolox | 30 | DPPH Scavenging |

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| IR | 1520 cm⁻¹ (N=N), 1350 cm⁻¹ (NO₂) | |

| 1H NMR | δ 7.8–8.2 ppm (nitrophenyl protons), δ 3.0 ppm (N-CH₃) | |

| 13C NMR | δ 150 ppm (azo-linked C), δ 125–140 ppm (aromatic C) | |

| MS | m/z 284 [M+] |

Q. Table 2. Computational Parameters for Tautomer Stability Analysis

| Method | Basis Set | Solvent Model | Key Outcome | Reference |

|---|---|---|---|---|

| DFT/B3LYP | 6-31G* | SMD (CDCl₃) | Azo tautomer favored (ΔG = 1.8 kcal/mol) | |

| TD-DFT | PBE1PBE/STO-3G | PCM (Ethanol) | λmax = 450 nm (π→π*) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.